Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H14FNO2·HCl It is a derivative of phenylalanine, an essential amino acid, and contains a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride typically involves the esterification of 3-fluorophenylalanine. The process begins with the protection of the amino group, followed by the esterification of the carboxyl group using ethanol and an acid catalyst. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Ethyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride
- Ethyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride
Uniqueness
Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The 3-fluoro substitution pattern may result in different binding affinities and selectivities compared to other fluorinated derivatives.
Properties
IUPAC Name |
ethyl 2-amino-3-(3-fluorophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBAULNCDHDSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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